1,6-Bis(4-bromophenyl)hexane-1,6-dione
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Overview
Description
1,6-Bis(4-bromophenyl)hexane-1,6-dione is an organic compound characterized by the presence of two bromophenyl groups attached to a hexane-1,6-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(4-bromophenyl)hexane-1,6-dione can be synthesized through a multi-step process. One common method involves the bromination of 1,6-diphenylhexane-1,6-dione. The reaction typically uses bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the para positions of the phenyl rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(4-bromophenyl)hexane-1,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The carbonyl groups in the hexane-1,6-dione backbone can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1,6-Bis(4-bromophenyl)hexane-1,6-dione has several applications in scientific research:
Materials Science: It is used in the synthesis of polymers and other materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,6-Bis(4-bromophenyl)hexane-1,6-dione involves its interaction with specific molecular targets. The bromine atoms and carbonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione: Similar structure but with propoxy groups instead of bromine atoms.
1,2-Bis(4-bromophenyl)ethane: A shorter chain analog with similar bromophenyl groups.
1,3-Bis(4-bromophenyl)propane: Another analog with a different backbone length and structure.
Uniqueness
1,6-Bis(4-bromophenyl)hexane-1,6-dione is unique due to its specific combination of bromophenyl groups and hexane-1,6-dione backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis .
Properties
Molecular Formula |
C18H16Br2O2 |
---|---|
Molecular Weight |
424.1 g/mol |
IUPAC Name |
1,6-bis(4-bromophenyl)hexane-1,6-dione |
InChI |
InChI=1S/C18H16Br2O2/c19-15-9-5-13(6-10-15)17(21)3-1-2-4-18(22)14-7-11-16(20)12-8-14/h5-12H,1-4H2 |
InChI Key |
RBJLRVJENHMBEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCC(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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